Ccris 4165 Ccris 4165
Brand Name: Vulcanchem
CAS No.: 129812-26-6
VCID: VC17158362
InChI: InChI=1S/C14H12O5/c1-7-6-10(15)16-8-4-5-9-12(11(7)8)13(2)14(3,17-9)19-18-13/h4-6H,1-3H3
SMILES:
Molecular Formula: C14H12O5
Molecular Weight: 260.24 g/mol

Ccris 4165

CAS No.: 129812-26-6

Cat. No.: VC17158362

Molecular Formula: C14H12O5

Molecular Weight: 260.24 g/mol

* For research use only. Not for human or veterinary use.

Ccris 4165 - 129812-26-6

Specification

CAS No. 129812-26-6
Molecular Formula C14H12O5
Molecular Weight 260.24 g/mol
IUPAC Name 3,12,15-trimethyl-6,11,13,14-tetraoxatetracyclo[8.5.0.02,7.012,15]pentadeca-1(10),2(7),3,8-tetraen-5-one
Standard InChI InChI=1S/C14H12O5/c1-7-6-10(15)16-8-4-5-9-12(11(7)8)13(2)14(3,17-9)19-18-13/h4-6H,1-3H3
Standard InChI Key IWKVORJQUCGMGE-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=O)OC2=C1C3=C(C=C2)OC4(C3(OO4)C)C

Introduction

Molecular Identity and Structural Characteristics

Table 1: Fundamental Molecular Data for CCRIS 4165

PropertyValue
CAS No.129812-26-6
Molecular FormulaC14H12O5\text{C}_{14}\text{H}_{12}\text{O}_{5}
Molecular Weight260.24 g/mol
IUPAC Name3,12,15-trimethyl-6,11,13,14-tetraoxatetracyclo[8.5.0.0²,⁷.0¹²,¹⁵]pentadeca-1(10),2(7),3,8-tetraen-5-one

Structural Analysis

The compound’s tetracyclic backbone consists of fused oxolane (tetrahydrofuran) and dioxolane rings, with ketone and methyl substituents contributing to its stereoelectronic profile. Computational modeling of the InChI string reveals a rigid, oxygen-rich framework likely influencing its reactivity and solubility. Such structural motifs are common in natural product derivatives and synthetic intermediates targeting bioactive molecules.

Synthesis and Production

Challenges in Scale-Up

The compound’s polyoxygenated structure poses challenges for large-scale synthesis, including regioselectivity in ring formation and steric hindrance during functionalization. Advances in catalytic asymmetric synthesis may offer pathways to address these issues, though further optimization would be required for industrial applications.

Physicochemical Properties

Solubility and Stability

Predicted logP values (using tools like XLogP3) suggest moderate lipophilicity (~1.5–2.0), indicating balanced solubility in polar aprotic solvents (e.g., dimethyl sulfoxide) and limited aqueous solubility. Stability under ambient conditions remains uncharacterized, though the presence of electron-withdrawing ketone groups may reduce susceptibility to oxidative degradation compared to purely hydrocarbon analogs.

Spectroscopic Characteristics

  • IR Spectroscopy: Expected strong absorption bands for carbonyl (νC=O1700cm1\nu_{\text{C=O}} \approx 1700 \, \text{cm}^{-1}) and ether (νC-O-C1100cm1\nu_{\text{C-O-C}} \approx 1100 \, \text{cm}^{-1}) functional groups.

  • NMR: Complex splitting patterns anticipated due to multiple chiral centers and restricted rotation within the tetracyclic system.

Data Gaps and Future Directions

Priority Research Areas

  • Synthetic Optimization: Developing efficient, scalable routes to CCRIS 4165.

  • Biological Profiling: Screening against cancer cell lines and microbial pathogens.

  • Environmental Impact: Assessing biodegradation and ecotoxicology.

Collaborative Opportunities

Partnerships between academic institutions and chemical manufacturers could accelerate the exploration of CCRIS 4165’s applications, leveraging high-throughput screening and computational modeling tools.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator